4-Bromoisoquinolin-1-amine
Overview
Description
4-Bromoisoquinolin-1-amine is a compound of interest in the field of organic chemistry due to its potential as a precursor for various chemical reactions and synthesis processes. Its unique structure lends itself to diverse chemical manipulations, contributing to the synthesis of pharmacologically active molecules.
Synthesis Analysis
The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines has been achieved from readily available precursors using rhodium catalysis. The process involves the formation of a bromonium ylide intermediate through intramolecular nucleophilic attack, showcasing a novel approach to accessing brominated isoquinoline derivatives (He et al., 2016).
Molecular Structure Analysis
4-Bromoisoquinolin-1-amine's structure is pivotal for its reactivity and application in synthesis. The bromo group attached to the isoquinoline nucleus significantly influences its electronic properties, making it a versatile intermediate for nucleophilic substitution reactions. This structural attribute is crucial for the compound's involvement in various chemical transformations.
Chemical Reactions and Properties
The chemical reactivity of 4-Bromoisoquinolin-1-amine is characterized by its participation in palladium-catalyzed amination reactions, leading to the formation of aminoquinolines under microwave-assisted conditions, indicating its utility in synthesizing aminonaphthalenes and aminoquinolines (Wang et al., 2003). Furthermore, its reactions with potassium amide in liquid ammonia have been explored, demonstrating excellent yields of amino derivatives via nucleophilic substitution mechanisms (Sanders et al., 2010).
Physical Properties Analysis
The physical properties of 4-Bromoisoquinolin-1-amine, such as solubility and melting point, are influenced by the bromo substituent. These properties are essential for determining its applicability in various solvents and reaction conditions, affecting its role in synthetic chemistry.
Chemical Properties Analysis
4-Bromoisoquinolin-1-amine's chemical properties, including reactivity with different nucleophiles and electrophiles, are central to its utility in organic synthesis. Its ability to undergo transformations such as Suzuki coupling and Cadogan cyclization opens avenues for creating complex molecular architectures, highlighting its versatility and importance in chemical synthesis (Balog et al., 2013).
Scientific Research Applications
Application Summary
4-Bromoisoquinolin-1-amine is used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone . These compounds are found in many natural products and synthetic pharmaceuticals .
Method of Application
The synthesis involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides undergo this reaction to selectively afford either 4-bromoisoquinoline or 4-bromoisquinolones under different conditions .
4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . A bromine is introduced into the products, which makes the methodology more attractive for organic synthesis .
Results and Outcomes
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone using this method is efficient and selective . This methodology provides a new route for the preparation of these compounds, which are important in various fields, including pharmaceuticals .
Synthesis of 4-Amino Isoquinolin-1(2H)-ones
Application Summary
4-Bromoisoquinolin-1-amine can be used in the synthesis of 4-amino isoquinolin-1(2H)-ones . These compounds are important in various fields, including pharmaceuticals .
Method of Application
The synthesis involves a transition-metal-free method. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .
Results and Outcomes
The synthesis of 4-amino isoquinolin-1(2H)-ones using this method is efficient and selective . This methodology provides a new route for the preparation of these compounds, which are important in various fields, including pharmaceuticals .
Safety And Hazards
The safety information for 4-Bromoisoquinolin-1-amine includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is advised not to breathe dust, wash skin thoroughly after handling, and wear protective gloves/ protective clothing/ eye protection/ face protection .
Relevant Papers The relevant paper retrieved is “A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone” which discusses the synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .
properties
IUPAC Name |
4-bromoisoquinolin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOLBIUYICZCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309879 | |
Record name | 4-bromoisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoquinolin-1-amine | |
CAS RN |
55270-27-4 | |
Record name | 55270-27-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromoisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-isoquinolinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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